Tert-butyl 4-(pentan-3-ylcarbamoylamino)piperidine-1-carboxylate
Description
Tert-butyl 4-(pentan-3-ylcarbamoylamino)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamoylamino substituent. It is often used in various chemical and biological applications due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl 4-(pentan-3-ylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-6-12(7-2)17-14(20)18-13-8-10-19(11-9-13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXPVCXUZAMELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pentan-3-ylcarbamoylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pentan-3-ylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:
Formation of the piperidine intermediate: This involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of pentan-3-ylamine: The intermediate is then reacted with pentan-3-ylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pentan-3-ylcarbamoylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(pentan-3-ylcarbamoylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pentan-3-ylcarbamoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate:
Uniqueness
Tert-butyl 4-(pentan-3-ylcarbamoylamino)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a tert-butyl group, piperidine ring, and carbamoylamino substituent makes it a valuable compound in various research and industrial applications.
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